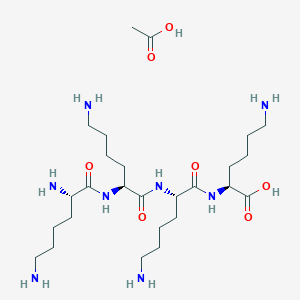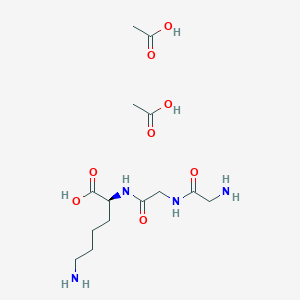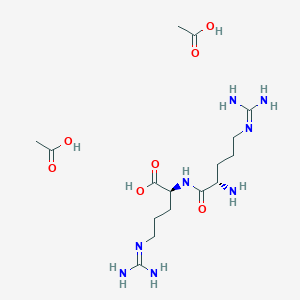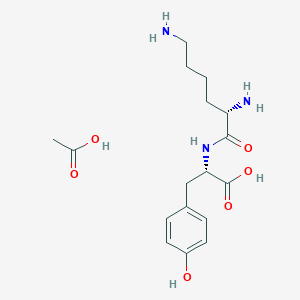
H-Lys-Tyr-OH acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-Tyr-OH acetate (HTOAc) is an acetylated peptide composed of lysine, tyrosine, and hydroxy groups. It is a small synthetic molecule that has been studied for its potential therapeutic applications in the field of biochemistry, pharmacology, and medicine. HTOAc has been used in a variety of scientific research applications, such as drug delivery, gene expression, and protein engineering. In addition, HTOAc has been found to possess biochemical and physiological effects that make it a promising compound for biomedical research.
科学的研究の応用
H-Lys-Tyr-OH acetate has been used in a variety of scientific research applications. It has been used in drug delivery systems to target specific cells or tissues, and has been found to be an effective vehicle for delivering drugs to the brain. In addition, H-Lys-Tyr-OH acetate has been used in gene expression studies to study the regulation of gene expression in cells, and has been found to be a useful tool for studying the regulation of gene expression in cancer cells. H-Lys-Tyr-OH acetate has also been used in protein engineering studies to modify proteins, and has been found to be an effective tool for modifying proteins to improve their properties.
作用機序
The mechanism of action of H-Lys-Tyr-OH acetate is not fully understood. However, it is believed that the acetyl group of H-Lys-Tyr-OH acetate binds to the amino group of the peptide, forming an acetylated peptide. This acetylated peptide is then able to interact with various molecules in the cell, such as proteins and DNA, which may lead to changes in gene expression or protein structure.
Biochemical and Physiological Effects
H-Lys-Tyr-OH acetate has been found to possess a variety of biochemical and physiological effects. It has been found to modulate the expression of genes involved in cell proliferation and apoptosis, and has been found to have anti-inflammatory and anti-cancer effects. In addition, H-Lys-Tyr-OH acetate has been found to modulate the activity of enzymes involved in metabolism, and has been found to have anti-oxidant and anti-microbial effects.
実験室実験の利点と制限
The use of H-Lys-Tyr-OH acetate in laboratory experiments has several advantages. It is a cost-effective and efficient method for synthesizing peptides, and can be used to synthesize a variety of peptides. In addition, H-Lys-Tyr-OH acetate is a small synthetic molecule that can be easily manipulated and modified to suit the needs of the experiment. However, there are also some limitations to the use of H-Lys-Tyr-OH acetate in laboratory experiments. It is not always possible to predict the effects of H-Lys-Tyr-OH acetate on proteins or DNA, and the effects may vary depending on the experimental conditions. In addition, H-Lys-Tyr-OH acetate may not be suitable for use in certain experiments due to its toxicity.
将来の方向性
There are a number of potential future directions for the research and development of H-Lys-Tyr-OH acetate. For example, further research is needed to better understand the mechanism of action of H-Lys-Tyr-OH acetate and its effects on proteins and DNA. In addition, further research is needed to explore the potential therapeutic applications of H-Lys-Tyr-OH acetate, such as its use as a drug delivery system or as a tool for gene expression studies. Finally, further research is needed to better understand the biochemical and physiological effects of H-Lys-Tyr-OH acetate and its potential for use in laboratory experiments.
合成法
H-Lys-Tyr-OH acetate is synthesized through a process known as solid-phase peptide synthesis (SPPS). This method involves the use of a solid support material, such as a resin, to which the peptide is attached. The peptide is then cleaved from the resin and acetylated with acetic anhydride. SPPS is a cost-effective and efficient method for synthesizing peptides, and has been used to synthesize a variety of peptides, including H-Lys-Tyr-OH acetate.
特性
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4.C2H4O2/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10;1-2(3)4/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22);1H3,(H,3,4)/t12-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYIAQSZRKAHBH-QNTKWALQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Tyr-OH acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


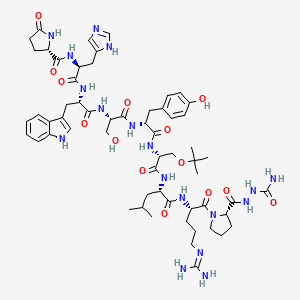
![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)
